molecular formula C12H11NO2 B2889129 4-benzyl-1H-pyrrole-2-carboxylic acid CAS No. 856256-71-8

4-benzyl-1H-pyrrole-2-carboxylic acid

Cat. No. B2889129
M. Wt: 201.225
InChI Key: SKCSDKFUORAQCT-UHFFFAOYSA-N
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Description

4-Benzyl-1H-pyrrole-2-carboxylic acid is a derivative of pyrrole-2-carboxylic acid . Pyrrole-2-carboxylic acid is an organic compound with the formula HNC4H3CO2H. It is one of two monocarboxylic acids of pyrrole . It is a white solid that arises in nature by dehydrogenation of the amino acid proline . It also arises by carboxylation of pyrrole .


Molecular Structure Analysis

The molecular structure of pyrrole-2-carboxylic acid, a related compound, is HNC4H3CO2H . It consists of a pyrrole ring with a carboxylic acid group attached .


Physical And Chemical Properties Analysis

Pyrrole-2-carboxylic acid, a related compound, is a white solid . Its molecular weight is 111.0987 .

Scientific Research Applications

Synthesis and Pharmacological Applications

Researchers have synthesized derivatives of pyrrole-2-carboxylic acids, including compounds similar to 4-benzyl-1H-pyrrole-2-carboxylic acid, exploring their antiinflammatory and analgesic activities. These compounds demonstrated significant potential due to their high potency in assays such as the mouse phenylquinone writhing test, with minimal gastrointestinal erosion upon chronic administration in rats. Their steric and hydrogen-bonding properties significantly influence their analgesic and antiinflammatory potencies (Muchowski et al., 1985).

Material Science and Electrochemistry

In material science, the compound's derivatives are used for the controlled fabrication of multilayered hybrid films, integrating 4-(pyrrole-1-yl) benzoate with nickel hexacyanoferrate in electrode surfaces. This process creates stable, conductive films with high charge transport dynamics, useful in electrochemical applications (Makowski et al., 2007).

Organic Synthesis

In organic synthesis, methods for producing 4-amino-1H-pyrrole-2-carboxylic acid benzyl esters have been developed, showcasing efficient synthesis routes for creating benzyl esters and hydroxy esters from N-PhF-4-oxoproline benzyl ester derivatives. This synthesis process is crucial for developing intermediates in pharmaceuticals and organic materials (Marcotte & Lubell, 2002).

Luminescent Materials

Aryl-substituted pyrrole derivatives, such as 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid, exhibit unique fluorescence in the solid state due to their molecular design. These properties are exploited to develop thermal responsive solid materials for temperature monitoring, highlighting the compound's potential in creating functional luminescent materials (Han et al., 2013).

Safety And Hazards

Pyrrole-2-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

4-Benzyl-1H-pyrrole-2-carboxylic acid could potentially be used in proteomics research applications . Additionally, pyrrole derivatives are important bio-molecules with significant roles in human metabolism and are also preferred synthons in macromolecular chemistry . They have large applicability in medicinal chemistry and materials science , suggesting potential future directions for 4-benzyl-1H-pyrrole-2-carboxylic acid.

properties

IUPAC Name

4-benzyl-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-12(15)11-7-10(8-13-11)6-9-4-2-1-3-5-9/h1-5,7-8,13H,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCSDKFUORAQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CNC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-1H-pyrrole-2-carboxylic acid

Synthesis routes and methods

Procedure details

4-Benzoylpyrrole-2-carboxylic acid (1.5 g.) was combined with 10 ml. of ethylene glycol, 4 ml. of hydrazine (97%) and 4 g. of potassium hydroxide, and heated for 2 hours in an oil bath maintained at 140°-143° C. The reaction mixture was poured into approximately 100 ml. of ice and water, acidified with conc. hydrochloric acid, and product (375 mg.) recovered by filtration. Recrystallization from ether/hexane afforded purified 4-benzoylpyrrole-2-carboxylic acid (200 mg., m.p. 183°-185° C.).
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